

(R)-3-hydroxyvaleryl-CoA CAS number and molecular weight

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Compound of Interest

Compound Name: (R)-3-hydroxyvaleryl-CoA

Cat. No.: B15599186

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Technical Guide: (R)-3-Hydroxyvaleryl-CoA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-3-hydroxyvaleryl-CoA**, including its chemical properties, biochemical role, and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals engaged in metabolic research and drug development.

Core Data Presentation

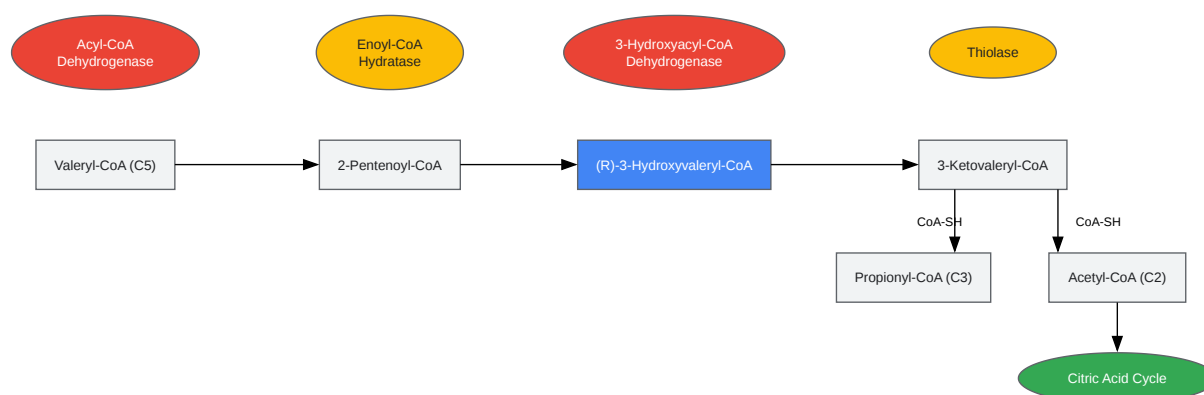
Property	Value	Source
Compound Name	(R)-3-hydroxyvaleryl-CoA	N/A
Synonyms	(3R)-hydroxyvaleryl-CoA, (R)-3-hydroxypentanoyl-CoA, (3R)-hydroxypentanoyl-CoA	[1]
CAS Number	Not available	N/A
Molecular Weight	867.7 g/mol	[1]
Molecular Formula	C26H44N7O18P3S	[1]

Biochemical Role and Signaling Pathway

(R)-3-hydroxyvaleryl-CoA is a short-chain fatty acyl-coenzyme A derivative.[1] It is an intermediate in the metabolism of fatty acids, specifically within the β -oxidation pathway.[2][3][4][5] This metabolic process is crucial for the generation of energy from lipids.

The β -oxidation of fatty acids is a cyclical series of four enzymatic reactions that results in the shortening of the fatty acyl-CoA chain by two carbon atoms in each cycle.[4][5] The key enzymes involved are acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase.[4][5] **(R)-3-hydroxyvaleryl-CoA** serves as a substrate for 3-hydroxyacyl-CoA dehydrogenase, which catalyzes its oxidation to 3-ketovaleryl-CoA.[2][3]

Below is a diagram illustrating the position of **(R)-3-hydroxyvaleryl-CoA** within the fatty acid β -oxidation pathway.



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Figure 1: Role of **(R)-3-hydroxyvaleryl-CoA** in β -oxidation.

Experimental Protocols

Detailed experimental protocols for the synthesis and enzymatic assay of **(R)-3-hydroxyvaleryl-CoA** are not readily available in the literature. However, based on general methods for similar compounds, the following adapted protocols can be utilized.

Synthesis of (R)-3-Hydroxyvaleryl-CoA (Adapted Protocol)

This method is adapted from general procedures for the synthesis of acyl-CoA compounds.

Materials:

- (R)-3-hydroxypentanoic acid
- Coenzyme A (CoA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent
- N-Hydroxysuccinimide (NHS)
- Anhydrous dimethylformamide (DMF)
- Anhydrous diethyl ether
- Sodium bicarbonate solution (5%)
- Brine solution
- Anhydrous magnesium sulfate
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Activation of (R)-3-hydroxypentanoic acid:
 - Dissolve (R)-3-hydroxypentanoic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF under an inert atmosphere.

- Cool the solution to 0°C in an ice bath.
- Add DCC (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
- Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS-ester of (R)-3-hydroxypentanoic acid.
- Coupling with Coenzyme A:
 - Dissolve Coenzyme A in a cold 5% sodium bicarbonate solution.
 - Slowly add the DMF solution containing the activated NHS-ester to the Coenzyme A solution with vigorous stirring.
 - Maintain the pH of the reaction mixture between 7.5 and 8.5 by adding small amounts of sodium bicarbonate solution as needed.
 - Allow the reaction to proceed at 4°C for 4-6 hours or until completion, which can be monitored by TLC or HPLC.
- Purification:
 - Purify the crude **(R)-3-hydroxyvaleryl-CoA** by preparative HPLC using a C18 reverse-phase column.
 - Use a gradient of an appropriate buffer system (e.g., triethylammonium acetate or ammonium acetate) and acetonitrile.
 - Monitor the elution profile by UV absorbance at 260 nm.
 - Collect the fractions containing the desired product and lyophilize to obtain the purified **(R)-3-hydroxyvaleryl-CoA**.

Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity with (R)-3-Hydroxyvaleryl-CoA (Adapted

Protocol)

This spectrophotometric assay measures the activity of 3-hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH.^{[6][7][8]}

Materials:

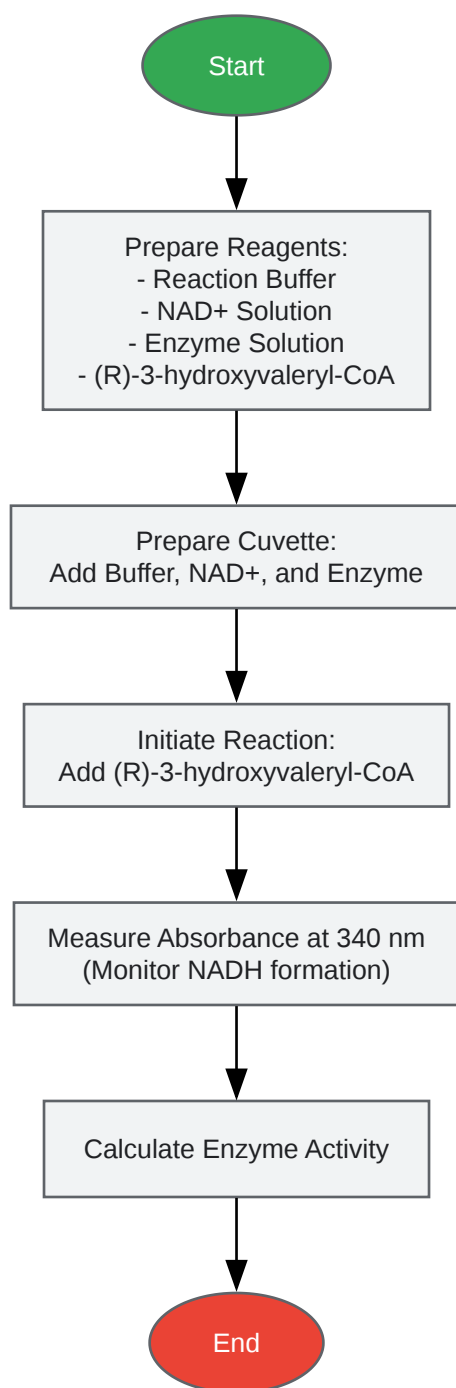
- Purified 3-hydroxyacyl-CoA dehydrogenase
- **(R)-3-hydroxyvaleryl-CoA** solution (substrate)
- NAD⁺ solution
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation:
 - In a quartz cuvette, prepare the reaction mixture containing the reaction buffer, NAD⁺ solution, and the enzyme solution.
 - The final concentrations should be optimized but can typically be in the range of 1-5 mM for NAD⁺ and an appropriate dilution of the enzyme.
- Initiation of the Reaction:
 - Initiate the reaction by adding a known concentration of the **(R)-3-hydroxyvaleryl-CoA** solution to the reaction mixture.
 - Quickly mix the contents of the cuvette by gentle inversion.
- Spectrophotometric Measurement:
 - Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. This increase corresponds to the formation of NADH.

- Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes.
- Calculation of Enzyme Activity:
 - Determine the initial linear rate of the reaction ($\Delta A_{340}/\text{min}$) from the plot of absorbance versus time.
 - Calculate the enzyme activity using the Beer-Lambert law (ϵ for NADH at 340 nm is $6220 \text{ M}^{-1}\text{cm}^{-1}$).
 - One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of $1 \text{ }\mu\text{mol}$ of NADH per minute under the specified conditions.

Below is a workflow diagram for the enzymatic assay.



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Figure 2: Workflow for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase.

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